

# biological activity of 3-Amino-7-hydroxy-2H-chromen-2-one

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## Compound of Interest

**Compound Name:** 3-Amino-7-hydroxy-2H-chromen-2-one

**Cat. No.:** B1147746

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An In-depth Technical Guide to the Biological Activity of **3-Amino-7-hydroxy-2H-chromen-2-one**

## Introduction

**3-Amino-7-hydroxy-2H-chromen-2-one**, a derivative of coumarin, is a bicyclic organic compound featuring a benzene ring fused to a pyranone ring.<sup>[1]</sup> The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.<sup>[1]</sup> This versatility stems from its planar and lipophilic nature, which facilitates binding to molecules through hydrophobic interactions, pi-stacking, and hydrogen bonding.<sup>[1]</sup> As a result, **3-Amino-7-hydroxy-2H-chromen-2-one** and related coumarins have been extensively investigated for a broad spectrum of pharmacological activities, including enzyme inhibition, anticancer effects, and antioxidant properties. Furthermore, the inherent fluorescent properties of the 7-hydroxycoumarin core make it a valuable tool in bio-imaging and as a probe for biological systems.<sup>[1][2]</sup>

## Enzyme Inhibition Activity

The coumarin scaffold has been identified as a potent inhibitor of several key enzyme families implicated in a variety of diseases.

## Carbonic Anhydrase (CA) Inhibition

Coumarins represent a unique class of carbonic anhydrase inhibitors.<sup>[3][4]</sup> Unlike classical sulfonamide inhibitors, their mechanism is novel. The coumarin molecule acts as a prodrug that is hydrolyzed within the carbonic anhydrase active site by the esterase activity of the enzyme. This reaction opens the lactone ring to form a 2-hydroxy-cinnamic acid derivative, which is the actual inhibitory species.<sup>[3][4]</sup> This active form occludes the entrance to the enzyme's active site cavity.<sup>[4]</sup> Various coumarin derivatives have shown potent, isoform-selective inhibition against tumor-associated CAs like CA IX and CA XII with low nanomolar affinity.<sup>[3][5]</sup>

Table 1: Carbonic Anhydrase Inhibition Data for Selected Coumarin Derivatives

Compound	Isoform	Inhibition Constant (K <sub>I</sub> )	Reference
<b>6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one</b>	hCA I	78 nM	<a href="#">[3]</a>
Substituted Thiocoumarin (compound 17)	hCA I	100 nM	<a href="#">[3]</a>
Substituted Coumarin (compound 18)	hCA I	98 nM	<a href="#">[3]</a>
Substituted Coumarin (compound 19)	hCA VII	45 nM	<a href="#">[3]</a>
Substituted Thiocoumarin (compound 17)	hCA IX	45 nM	<a href="#">[3]</a>
Substituted Coumarin (compound 18)	hCA IX	98 nM	<a href="#">[3]</a>
Substituted Coumarin (compound 21)	hCA IX	51 nM	<a href="#">[3]</a>
Substituted Thiocoumarin (compound 17)	hCA XIII	40 nM	<a href="#">[3]</a>
Substituted Coumarin (compound 15)	hCA XIII	48 nM	<a href="#">[3]</a>

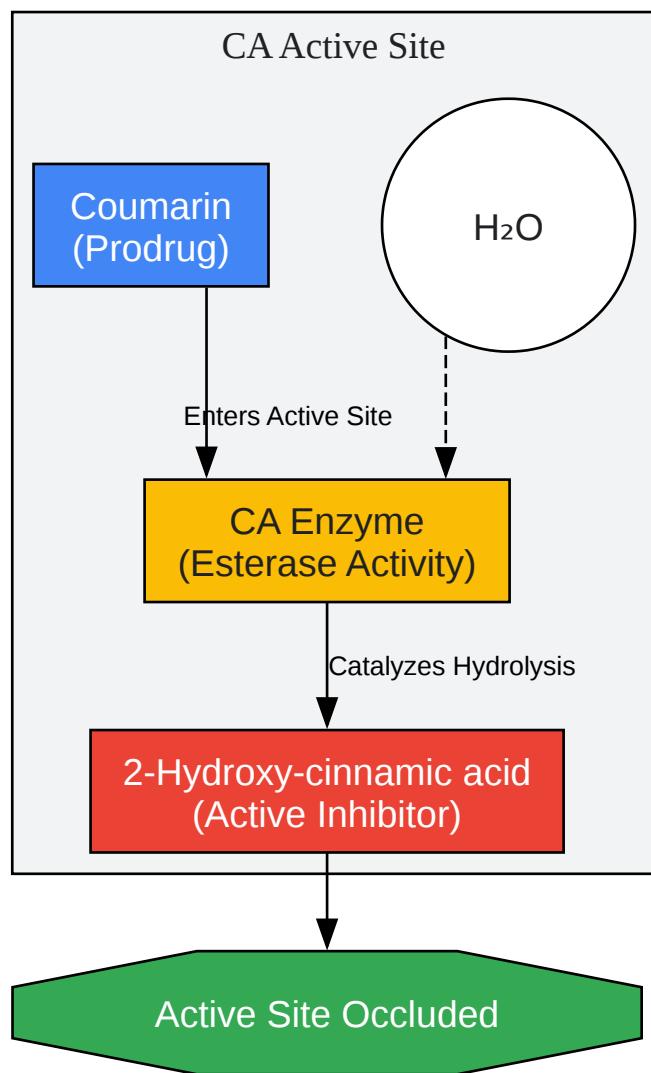
| Substituted Coumarin (compound 18) | hCA XIII | 45 nM | [\[3\]](#) |

Note: Data is for structurally related coumarins to illustrate the potential of the scaffold, as specific data for **3-Amino-7-hydroxy-2H-chromen-2-one** was not available in the provided results.

## Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity is typically measured using a stopped-flow instrument to monitor the CA-catalyzed  $\text{CO}_2$  hydration reaction.

- **Reagent Preparation:** Prepare buffer solutions (e.g., Tris-HCl) and a  $\text{CO}_2$ -saturated solution. Prepare stock solutions of the inhibitor compound in a suitable solvent (e.g., DMSO).
- **Enzyme Preparation:** A solution of the purified CA isoform is prepared in the assay buffer.
- **Assay Procedure:** The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a defined period.
- **Reaction Initiation:** The enzyme-inhibitor mixture is rapidly mixed with the  $\text{CO}_2$ -saturated solution in the stopped-flow instrument.
- **Data Acquisition:** The initial rates of the hydration reaction are measured by monitoring the change in pH using a colorimetric indicator over the first 10-100 seconds. The concentration of  $\text{CO}_2$  typically ranges from 1.7 to 17 mM.[\[6\]](#)
- **Data Analysis:** For each inhibitor concentration, at least six traces of the initial 5-10% of the reaction are used to determine the initial velocity. The uncatalyzed reaction rate is subtracted from the observed rates. Inhibition constants ( $K_I$ ) are then calculated by fitting the data to appropriate enzyme inhibition models.[\[6\]](#)



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Mechanism of Carbonic Anhydrase inhibition by coumarins.

## Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[7][8] Coumarin derivatives have been identified as promising MAO inhibitors.[9] The presence of specific substitutions on the coumarin ring is crucial for MAO inhibition.[7] For instance, some 7-benzyloxy-2H-chromen-2-one derivatives have shown tight-binding inhibition of MAO-B.[10]

Table 2: MAO-B Inhibition Data for Selected Coumarin Derivatives

Compound	Target	Inhibition Constant (K <sub>i</sub> )	Reference
Compound 1 <sup>1</sup>	MAO-B	4.5 $\mu$ M	<a href="#">[10]</a>

| Compound 2 (racemic)<sup>2</sup> | MAO-B | 0.1 - 0.4  $\mu$ M | [\[10\]](#) |

<sup>1</sup> 7-[(4-{{[benzyl(methyl)amino]methyl}benzyl}oxy)-4-(hydroxymethyl)-2H-chromen-2-one <sup>2</sup> 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one

## Macrophage Migration Inhibitory Factor (MIF) Inhibition

Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammation and cancer. [\[11\]](#)[\[12\]](#) It possesses a unique tautomerase enzymatic activity that is often used to screen for inhibitors. 7-hydroxycoumarins have been identified as high-affinity binders to the MIF tautomerase active site, acting as competitive inhibitors.[\[11\]](#)[\[12\]](#) The fluorescence of these compounds is often quenched upon binding to MIF, a property that has been exploited to develop fluorescence intensity-based displacement (FID) assays to quantify inhibitor binding. [\[11\]](#)[\[12\]](#)

Table 3: MIF Tautomerase Inhibition by 3-Substituted 7-Hydroxycoumarins

Compound	Substituent at C3	Inhibition Constant (K <sub>i</sub> )	Reference
High-affinity fluorophore	Phenyl derivative	$18 \pm 1$ nM	<a href="#">[11]</a> <a href="#">[12]</a>
Compound 2	Ester	$12.4 \pm 1.3$ $\mu$ M	<a href="#">[11]</a> <a href="#">[12]</a>
Compound 6a	Phenyl	$1.17 \pm 0.10$ $\mu$ M	<a href="#">[11]</a> <a href="#">[12]</a>

| Compound 6k | Bromo-phenyl |  $0.31 \pm 0.02$   $\mu$ M | [\[11\]](#)[\[12\]](#) |

## Anticancer Activity

Coumarin derivatives exhibit a wide range of anticancer properties, acting through various mechanisms.[\[13\]](#)[\[14\]](#) They have been shown to induce apoptosis, arrest the cell cycle, and

inhibit key signaling pathways involved in tumor growth and proliferation, such as the PI3K/AKT pathway.[\[13\]](#)[\[14\]](#) The antiproliferative activity of these compounds has been demonstrated against numerous cancer cell lines, including those from leukemia, prostate, lung, and breast cancers.[\[13\]](#)[\[15\]](#)

Table 4: Anticancer Activity of Selected Coumarin Derivatives

Compound Class	Cell Line	Activity Metric	Value	Reference
<b>Coumarin-1,2,3-triazole hybrid</b>	<b>MGC803 (Gastric)</b>	<b>IC<sub>50</sub></b>	<b>0.13 ± 0.01 μM</b>	<a href="#">[14]</a>
Coumarin-1,2,3-triazole hybrid	PC3 (Prostate)	IC <sub>50</sub>	0.34 ± 0.04 μM	<a href="#">[14]</a>
Coumarin-pyrazole hybrid	HeLa (Cervical)	IC <sub>50</sub>	5.75 μM	<a href="#">[14]</a>
7-Aza-coumarine-3-carboxamides	HuTu 80 (Duodenal)	IC <sub>50</sub>	Equal to Doxorubicin	<a href="#">[16]</a>

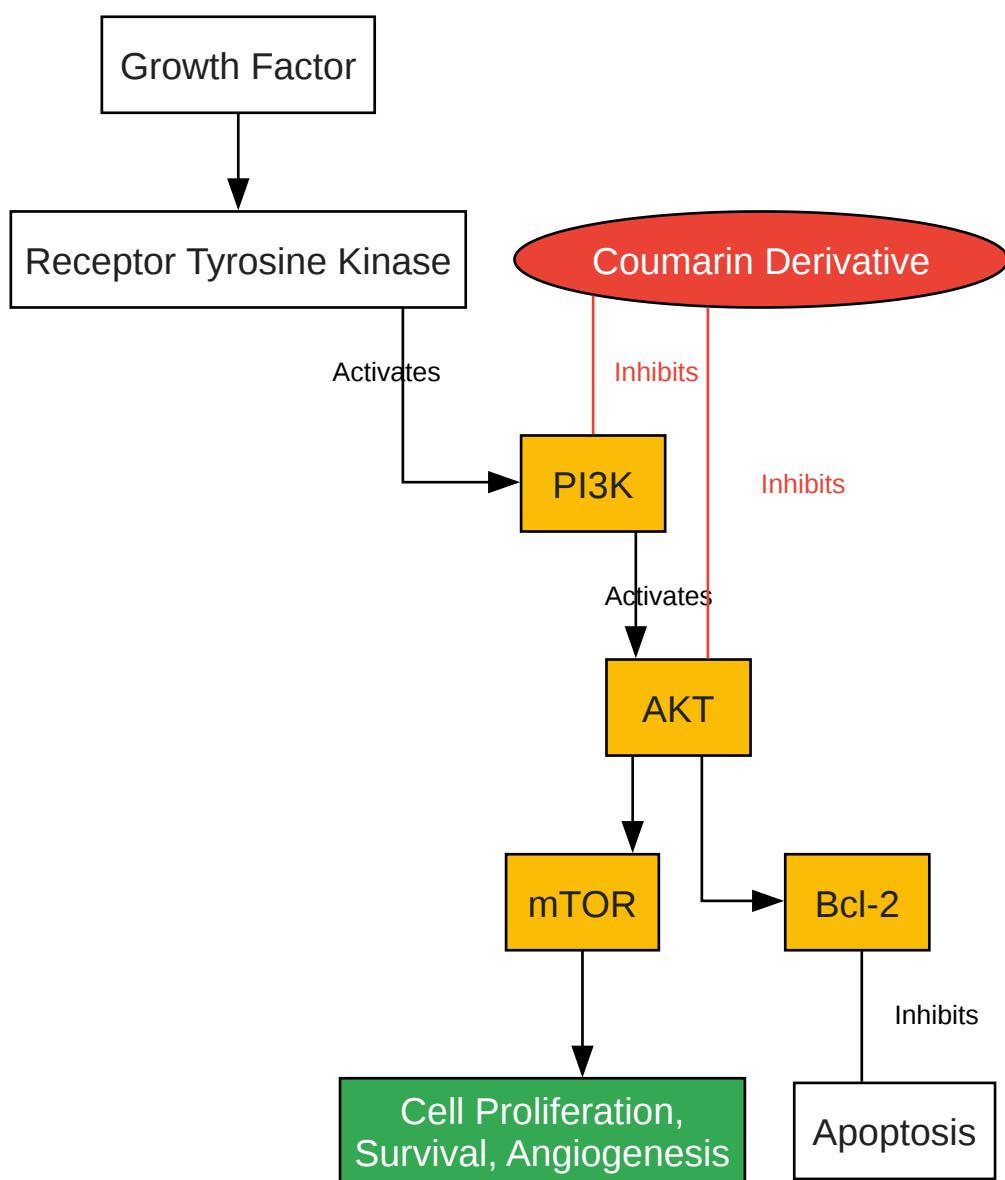
| 3-(coumarin-3-yl)-acrolein deriv. (6e) | A549 (Lung), KB (Oral) | Potent Inhibition | Not specified ||[\[13\]](#) |

#### Experimental Protocol: Cell Viability (MTT) Assay

- Cell Culture: Cancer cells (e.g., A549, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- Compound Treatment: Cells are treated with various concentrations of the coumarin derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
- MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated

for another 2-4 hours.

- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
- Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: Cell viability is expressed as a percentage of the control. The  $IC_{50}$  value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.



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Inhibition of PI3K/AKT signaling by coumarin derivatives.

## Antioxidant and Other Activities

### Antioxidant Activity

Hydroxycoumarins are known to possess significant antioxidant capacity, acting as scavengers of free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and peroxy radicals.[17] This activity is often attributed to a Hydrogen Atom Transfer (HAT) mechanism.[17] Some non-phenolic aminocoumarins also display atypical antioxidant properties.[17] Furthermore, 7-hydroxycoumarin can scavenge hypochlorous acid and modulate the oxidative metabolism of human neutrophils, contributing to anti-inflammatory effects.[18]

### Antimicrobial Activity

Certain coumarin derivatives exhibit notable antimicrobial effects. For example, 3-amino-4,7-dihydroxycoumarin derivatives act as competitive inhibitors of bacterial DNA gyrase.[9] A screen of 7-substituted coumarins identified several compounds with promising activity against *Mycobacterium tuberculosis*, with MIC<sub>99</sub> values in the low micromolar range.[9]

Table 5: Antimycobacterial Activity of 7-Substituted Coumarins

Medium	MIC <sub>99</sub> Range (μM)	Reference
GAST-Fe	8.31–29.70	[9]

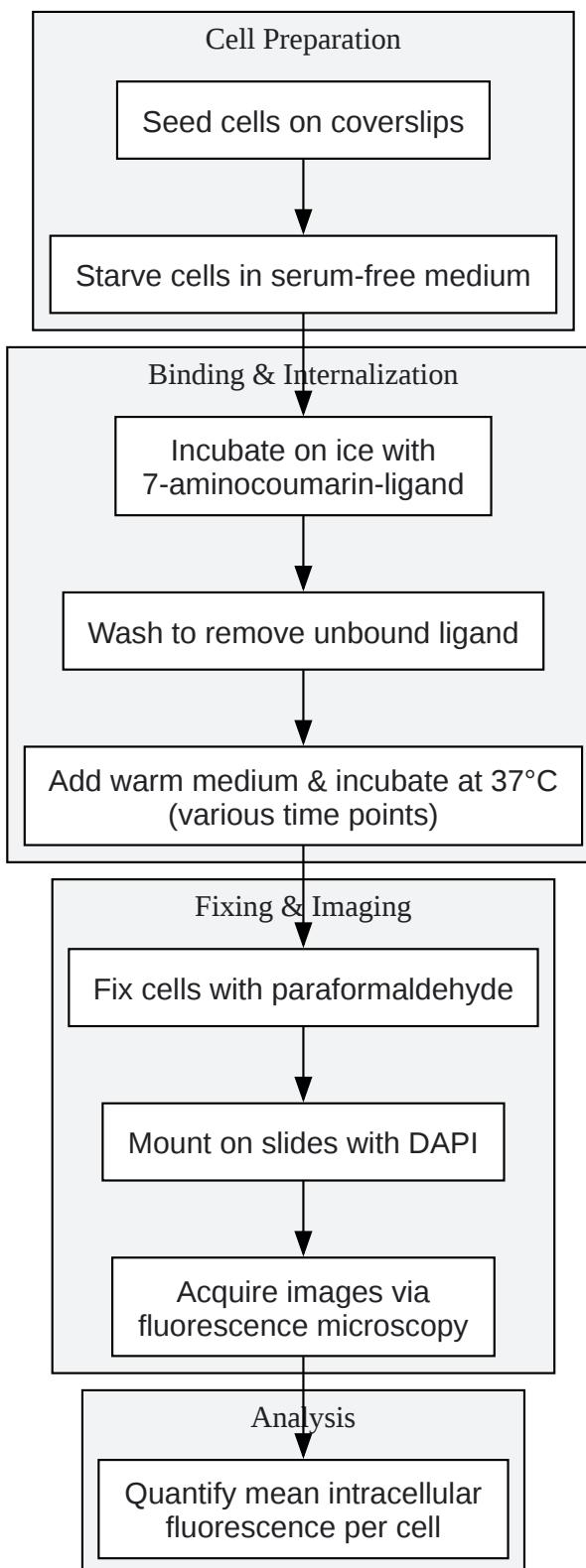
| 7H9+OADC | 44.15–57.17 | [9] |

### Application as Fluorescent Probes

The intrinsic fluorescence of the 7-hydroxycoumarin and 7-aminocoumarin scaffolds makes them exceptionally useful as fluorescent probes in biological research.[2][11][19] They typically absorb light around 350-450 nm and emit in the 400-550 nm blue-to-green spectral range.[2]

These probes are used for:

- Enzyme Activity Assays: Derivatives can be designed to release the highly fluorescent coumarin product upon enzymatic cleavage.[2]
- Live-Cell Imaging: Their cell permeability allows for real-time visualization of cellular processes.[19][20]
- Receptor Internalization Studies: Ligands labeled with 7-aminocoumarin can be used to track receptor movement through endocytic pathways, as its fluorescence is stable across a wide pH range.[21]
- Click Chemistry: Azido-coumarin derivatives act as "fluorogenic" dyes, remaining non-fluorescent until they react with an alkyne-tagged molecule in a "click" reaction, which minimizes background signal.[20]



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Workflow for a receptor internalization assay using a coumarin probe.

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